molecular formula C18H23NO5 B14720626 3-(4-Piperidyl)-1-indanol fumarate CAS No. 20902-75-4

3-(4-Piperidyl)-1-indanol fumarate

Cat. No.: B14720626
CAS No.: 20902-75-4
M. Wt: 333.4 g/mol
InChI Key: MPFKTQKRAGQATD-WLHGVMLRSA-N
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Description

3-(4-Piperidyl)-1-indanol fumarate is a chemical compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Piperidyl)-1-indanol fumarate typically involves the formation of the piperidine ring followed by the introduction of the indanol moiety. Common synthetic routes include hydrogenation, cyclization, and amination reactions. For instance, palladium and rhodium hydrogenation can be used to achieve the desired piperidine derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve scalable and cost-effective processes. These methods may include the use of specific precursor chemicals and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(4-Piperidyl)-1-indanol fumarate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidine ring can lead to the formation of piperidinones, while reduction can yield piperidines with different substituents .

Scientific Research Applications

3-(4-Piperidyl)-1-indanol fumarate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Piperidyl)-1-indanol fumarate involves its interaction with specific molecular targets and pathways. The piperidine ring plays a crucial role in its biological activity, influencing various cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-Piperidyl)-1-indanol fumarate include other piperidine derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the piperidine ring and the indanol moiety, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

20902-75-4

Molecular Formula

C18H23NO5

Molecular Weight

333.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;3-piperidin-4-yl-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C14H19NO.C4H4O4/c16-14-9-13(10-5-7-15-8-6-10)11-3-1-2-4-12(11)14;5-3(6)1-2-4(7)8/h1-4,10,13-16H,5-9H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

MPFKTQKRAGQATD-WLHGVMLRSA-N

Isomeric SMILES

C1CNCCC1C2CC(C3=CC=CC=C23)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CNCCC1C2CC(C3=CC=CC=C23)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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